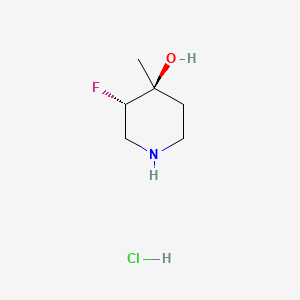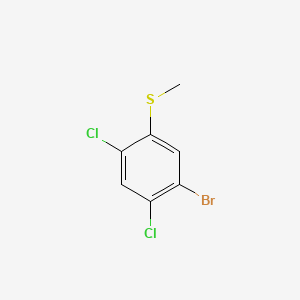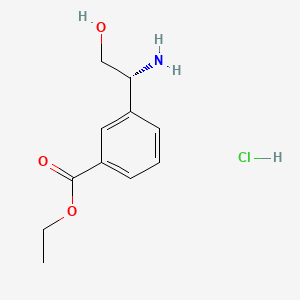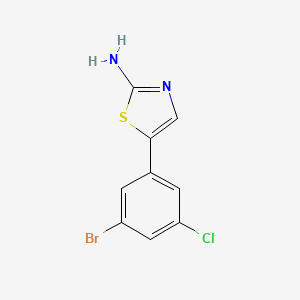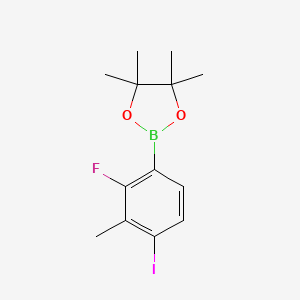
2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique combination of fluorine, iodine, and methyl groups attached to a phenyl ring, which is further bonded to a dioxaborolane moiety.
准备方法
The synthesis of 2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-iodo-3-methylphenylboronic acid.
Reaction with Pinacol: The boronic acid is reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the boronic ester.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives. The reaction typically requires a palladium catalyst and a base such as potassium carbonate.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions to introduce various functional groups.
科学研究应用
2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of probes for imaging and diagnostic applications.
作用机制
The mechanism of action of 2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.
相似化合物的比较
2-(2-Fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters such as:
Phenylboronic Acid: Unlike phenylboronic acid, the presence of fluorine and iodine atoms in the compound enhances its reactivity and selectivity in cross-coupling reactions.
2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound lacks the methyl group, which can influence the steric and electronic properties of the molecule, affecting its reactivity.
4,4,5,5-Tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane:
属性
分子式 |
C13H17BFIO2 |
|---|---|
分子量 |
361.99 g/mol |
IUPAC 名称 |
2-(2-fluoro-4-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BFIO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI 键 |
IVSZOBFQTYCZQF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)I)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


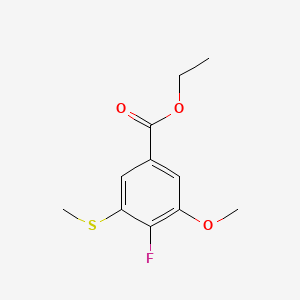
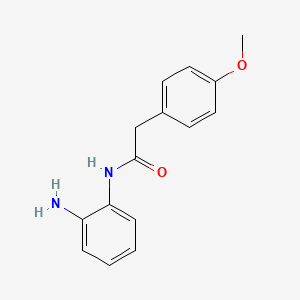

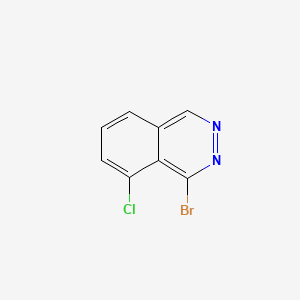
![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
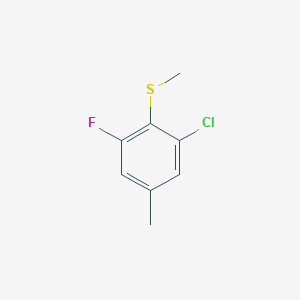
![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
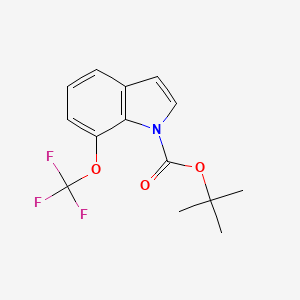
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
